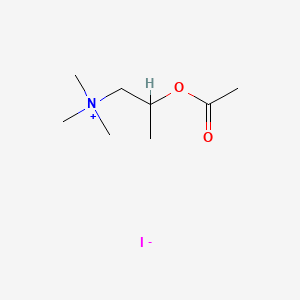

Methacholine iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

625-19-4 |

|---|---|

Molecular Formula |

C8H18INO2 |

Molecular Weight |

287.14 g/mol |

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium iodide |

InChI |

InChI=1S/C8H18NO2.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

LCQWLOBDIMPRBS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.[I-] |

Other CAS No. |

625-19-4 |

Origin of Product |

United States |

Foundational & Exploratory

Methacholine iodide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacholine iodide, a synthetic choline ester, serves as a crucial tool in respiratory research and clinical diagnostics. As a non-selective muscarinic receptor agonist, it induces bronchoconstriction, making it the cornerstone of the methacholine challenge test for diagnosing bronchial hyperreactivity, a hallmark of asthma. This technical guide provides an in-depth overview of the chemical properties, structure, and signaling pathways of this compound. It further details experimental protocols for its synthesis, purification, and analytical characterization, as well as the standardized procedure for the methacholine challenge test, to support its application in research and drug development.

Chemical Properties and Structure

This compound, systematically named 2-acetoxypropyl(trimethyl)azanium iodide, is a quaternary ammonium salt.[1] Its structure is characterized by a chiral center at the β-carbon of the propyl chain, leading to the existence of enantiomers, though it is commonly used as a racemic mixture. The iodide anion serves as the counter-ion to the positively charged quaternary amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈INO₂ | [1] |

| Molecular Weight | 287.14 g/mol | [1] |

| IUPAC Name | 2-acetoxypropyl(trimethyl)azanium iodide | [1] |

| SMILES | CC(C--INVALID-LINK--(C)C)OC(=O)C.[I-] | [1] |

| CAS Number | 625-19-4 | |

| Appearance | White crystalline solid | |

| Melting Point | 171-173 °C | |

| Solubility | Freely soluble in water and ethanol |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound (2-Acetoxypropyltrimethylammonium iodide)

Principle: The synthesis of this compound can be achieved through the quaternization of a tertiary amine, 2-(dimethylamino)propyl acetate, with methyl iodide.

Materials:

-

2-(Dimethylamino)propan-1-ol

-

Acetic anhydride

-

Methyl iodide

-

Diethyl ether

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Acetylation of 2-(Dimethylamino)propan-1-ol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)propan-1-ol in an excess of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add the mixture to a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.

-

Extract the resulting aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetoxypropyl(dimethyl)amine.

-

-

Quaternization with Methyl Iodide:

-

Dissolve the crude 2-acetoxypropyl(dimethyl)amine in a minimal amount of a suitable solvent, such as acetonitrile or acetone.

-

Add a stoichiometric excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Experimental Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak

-

¹H NMR (Expected Signals):

-

Singlet around 3.1 ppm (9H, -N⁺(CH₃)₃)

-

Singlet around 2.1 ppm (3H, -C(=O)CH₃)

-

Doublet around 1.3 ppm (3H, -CH(CH₃)-)

-

Multiplets for the propyl chain protons (-CH₂- and -CH-)

-

-

¹³C NMR (Expected Signals):

-

Signal for the quaternary ammonium methyl carbons

-

Signal for the acetyl methyl carbon

-

Signals for the propyl chain carbons

-

Signal for the ester carbonyl carbon

-

2.3.2. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Due to the ionic nature of this compound, soft ionization techniques are preferred.

Experimental Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode

-

Solvent: Methanol or acetonitrile with a small amount of formic acid

-

Expected Ion: The molecular ion for the methacholine cation [C₈H₁₈NO₂]⁺ at m/z 160.23.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Experimental Parameters:

-

Sample Preparation: KBr pellet or as a thin film

-

Expected Absorption Bands:

-

Strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹

-

C-O stretching vibrations for the ester group in the range of 1000-1300 cm⁻¹

-

C-H stretching and bending vibrations for the alkyl groups

-

Vibrations associated with the quaternary ammonium group

-

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). In the airways, the primary subtypes involved are the M₂ and M₃ receptors located on airway smooth muscle (ASM) cells and parasympathetic nerve endings.

-

M₃ Receptor Activation: Binding of methacholine to Gq-coupled M₃ receptors on ASM cells initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels lead to the contraction of the ASM, resulting in bronchoconstriction.

-

M₂ Receptor Activation: Methacholine also activates Gi-coupled M₂ receptors, which are located presynaptically on parasympathetic nerve endings. Activation of M₂ receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This has a negative feedback effect, inhibiting further release of acetylcholine from the nerve terminals. However, the predominant effect of methacholine in the airways is the M₃-mediated bronchoconstriction.

Caption: Signaling pathway of this compound via the M3 muscarinic receptor.

Methacholine Challenge Test: Experimental Workflow

The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness.

Workflow:

Caption: Workflow for the methacholine challenge test.

Conclusion

This compound remains an indispensable compound for the study of airway physiology and the diagnosis of asthma. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective and safe use in both research and clinical settings. The detailed protocols and pathways provided in this guide serve as a valuable resource for professionals in the field of respiratory science and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Methacholine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for methacholine iodide, a quaternary ammonium salt and a non-selective muscarinic receptor agonist. The document details a plausible synthetic pathway, purification protocols, and methods for characterization. Additionally, it outlines the key signaling pathway associated with methacholine's mechanism of action.

Chemical and Physical Properties

This compound, also known as (2-acetoxypropyl)trimethylammonium iodide or acetyl-β-methylcholine iodide, is a synthetic choline ester. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₁₈INO₂ |

| Molecular Weight | 287.14 g/mol [1] |

| Appearance | Solid |

| Melting Point | 170-174 °C |

| CAS Number | 625-19-4[1] |

| IUPAC Name | 2-acetyloxypropyl(trimethyl)azanium iodide[1] |

Synthesis of this compound

A common synthetic route to methacholine involves a two-step process: the formation of a choline precursor followed by its acetylation.[2] While the literature often describes the synthesis of methacholine chloride, a similar pathway can be adapted for the iodide salt. This guide outlines a likely two-step synthesis for this compound starting from 1-(dimethylamino)-2-propanol.

Experimental Protocol

Step 1: Quaternization of 1-(Dimethylamino)-2-propanol to form (2-Hydroxypropyl)trimethylammonium iodide

In this step, the tertiary amine, 1-(dimethylamino)-2-propanol, is quaternized using methyl iodide.

-

Materials:

-

1-(Dimethylamino)-2-propanol

-

Methyl iodide

-

Anhydrous diethyl ether or another suitable aprotic solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(dimethylamino)-2-propanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The product, (2-hydroxypropyl)trimethylammonium iodide, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Step 2: Acetylation of (2-Hydroxypropyl)trimethylammonium iodide to form this compound

The hydroxyl group of the choline precursor is then acetylated using acetic anhydride.

-

Materials:

-

(2-Hydroxypropyl)trimethylammonium iodide (from Step 1)

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid or an inert aprotic solvent)

-

-

Procedure:

-

Suspend the dried (2-hydroxypropyl)trimethylammonium iodide in the chosen solvent in a round-bottom flask.

-

Add a slight excess of acetic anhydride to the suspension.

-

Heat the reaction mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy by observing the appearance of the ester carbonyl peak.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the crude product by filtration and proceed to purification.

-

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a polar solvent like ethanol or isopropanol, and a non-polar anti-solvent like diethyl ether or ethyl acetate).

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot polar solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

To further promote precipitation, the flask can be placed in an ice bath.

-

If crystallization is slow or incomplete, slowly add a non-polar anti-solvent (e.g., diethyl ether) until the solution becomes turbid, then allow it to stand.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

-

Dry the purified this compound crystals under vacuum.

-

Purification Workflow Diagram

Caption: A typical recrystallization workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Table 2 summarizes the expected characterization data.

| Technique | Expected Results |

| Melting Point | A sharp melting point in the range of 170-174 °C indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the acetyl methyl protons, the N-methyl protons, and the protons of the propyl backbone. |

| ¹³C NMR | The spectrum should display distinct signals for the carbonyl carbon, the carbons of the propyl chain, and the N-methyl carbons. |

| FT-IR | A strong absorption band corresponding to the ester carbonyl group (C=O) stretch should be present, typically around 1740 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a parent ion corresponding to the methacholine cation (C₈H₁₈NO₂⁺) at m/z 160.13. |

Mechanism of Action and Signaling Pathway

Methacholine acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Its physiological effects, such as bronchoconstriction, are primarily mediated through the M3 subtype of these receptors located on airway smooth muscle cells.

Upon binding to M3 receptors, methacholine triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and resulting in smooth muscle contraction and bronchoconstriction.

Signaling Pathway Diagram

References

Mechanism of action of methacholine on muscarinic receptors

An In-Depth Technical Guide on the Mechanism of Action of Methacholine on Muscarinic Receptors

Introduction

Methacholine is a synthetic choline ester that functions as a non-selective parasympathomimetic agent, specifically targeting muscarinic acetylcholine receptors (mAChRs).[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), methacholine is more resistant to hydrolysis by acetylcholinesterase, giving it a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool, most notably in the diagnosis of bronchial hyperresponsiveness in asthma via the methacholine challenge test.[3] This guide provides a detailed examination of the molecular mechanisms through which methacholine exerts its effects upon binding to the five subtypes of muscarinic receptors (M1-M5).

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and are also found throughout the central nervous system.[4] They are classified into five subtypes, M1 through M5, which are differentiated by their primary G protein-coupling preferences and subsequent downstream signaling cascades. Understanding the interaction between methacholine and these receptor subtypes is critical for its clinical application and for the development of more selective muscarinic ligands.

General Mechanism of Action: G Protein Coupling

The five muscarinic receptor subtypes are broadly divided into two major signaling families based on their preferential coupling to distinct classes of heterotrimeric G proteins.

-

M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family.

-

M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family, which are inhibitory.

Methacholine, as a non-specific agonist, is capable of activating all five receptor subtypes, triggering the respective Gq/11 or Gi/o-mediated signaling pathways. The physiological response to methacholine administration in a specific tissue is therefore dependent on the predominant subtype(s) of muscarinic receptors expressed in that tissue.

Detailed Signaling Pathways

M1, M3, M5 Receptor-Mediated Signaling (Gq/11 Pathway)

Activation of M1, M3, or M5 receptors by methacholine initiates the Gq/11 signaling cascade. The M3 receptor, prominently expressed in airway smooth muscle, is the primary mediator of methacholine-induced bronchoconstriction.

The sequence of events is as follows:

-

Receptor Activation: Methacholine binds to the orthosteric site of the M3 receptor.

-

G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Physiological Response: In airway smooth muscle cells, the surge in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to smooth muscle contraction and bronchoconstriction.

Figure 1: Methacholine-induced Gq/11 signaling cascade via the M3 receptor.

M2, M4 Receptor-Mediated Signaling (Gi/o Pathway)

In tissues like the airways, M2 receptors are located on presynaptic parasympathetic nerve terminals and act as auto-inhibitory feedback receptors. Activation of M2 receptors by methacholine inhibits further acetylcholine release, thus counteracting bronchoconstriction to some extent. In the heart, M2 receptor activation leads to bradycardia.

The Gi/o pathway involves:

-

Receptor Activation: Methacholine binds to the M2 or M4 receptor.

-

G Protein Activation: The receptor activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

PKA Inhibition: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

-

Ion Channel Modulation: The dissociated βγ subunit complex can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability or a decreased heart rate.

Figure 2: Methacholine-induced Gi/o signaling cascade via the M2 receptor.

Quantitative Pharmacological Data

The affinity (Ki), potency (EC50/IC50), and efficacy of methacholine vary across muscarinic receptor subtypes and the specific effector system being measured. The following table summarizes key quantitative data from the literature.

| Parameter | Receptor Subtype / System | Value | Description | Reference |

| EC50 | M3 (Human Forearm Vasculature) | 52 nmol/L | Potency for inducing vasodilation. | |

| IC50 | M2 (Guinea Pig Intestine) | 103 µM | Potency for inhibiting isoprenaline-induced cAMP accumulation. | |

| IC50 | Presynaptic Muscarinic (Rat Heart) | 0.26 µM (racemic) | Potency for inhibiting noradrenaline release. | |

| IC50 | Presynaptic Muscarinic (Rat Heart) | 0.1 µM ((+)-enantiomer) | Potency for inhibiting noradrenaline release. | |

| IC50 | Presynaptic Muscarinic (Rat Heart) | 65 µM ((-)-enantiomer) | Potency for inhibiting noradrenaline release. | |

| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 4 µM (racemic) | Dissociation constant (affinity). | |

| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 2.5 µM ((+)-enantiomer) | Dissociation constant (affinity). | |

| KA (Kd) | Presynaptic Muscarinic (Rat Heart) | 440 µM ((-)-enantiomer) | Dissociation constant (affinity). | |

| Efficacy | M1 (Transfected B82 cells) | Full Agonist | Efficacy in stimulating phosphatidylinositide hydrolysis. |

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. KA (Kd): Equilibrium dissociation constant.

Experimental Protocols

Characterizing the action of methacholine on muscarinic receptors involves a suite of in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of methacholine by measuring its ability to compete with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, NMS) for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line recombinantly expressing a specific muscarinic receptor subtype.

-

Assay Setup: In a multiwell plate, incubate the membranes with a fixed concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of unlabeled methacholine.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at 20°C).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the methacholine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assays

This functional assay measures the accumulation of IP, a downstream product of PLC activation, to determine the potency (EC50) and efficacy of methacholine.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the target receptor (e.g., CHO-M1 cells) and label them by incubating with [3H]myo-inositol, which is incorporated into membrane phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IP. Stimulate the cells with varying concentrations of methacholine for a defined period.

-

Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to extract the soluble inositol phosphates.

-

Purification: Separate the [3H]inositol phosphates from other components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the purified IP fraction using a scintillation counter.

-

Data Analysis: Plot the amount of IP accumulated against the logarithm of the methacholine concentration to determine the EC50 and maximal response.

This assay measures the inhibition of cAMP production to quantify the activity of methacholine at Gi/o-coupled receptors.

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M2 cells) in a multiwell plate.

-

Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin, which directly activates adenylyl cyclase) in the presence of varying concentrations of methacholine.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the methacholine concentration. The resulting inhibitory curve is used to calculate the IC50 value.

Functional Assay: Smooth Muscle Contraction

This assay directly measures the physiological response of a tissue to methacholine, providing data on potency and efficacy in a more integrated system.

Methodology:

-

Tissue Preparation: Isolate a smooth muscle-containing tissue, such as a bovine or guinea pig tracheal ring or a strip of ileum.

-

Organ Bath Setup: Suspend the tissue in an organ bath filled with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.

-

Transducer Connection: Connect one end of the tissue to an isometric force transducer to record changes in muscle tension. Apply a small amount of resting tension (e.g., 1 gram) and allow the tissue to equilibrate.

-

Cumulative Concentration-Response Curve: Add methacholine to the bath in a cumulative, stepwise manner, increasing the concentration at set intervals once the response to the previous concentration has stabilized.

-

Data Recording: Record the contractile force generated at each concentration.

-

Data Analysis: Plot the tension developed (often as a percentage of the maximal response) against the logarithm of the methacholine concentration to determine the EC50 and Emax (maximal effect).

Figure 3: Generalized workflow for in vitro characterization of methacholine.

Conclusion

Methacholine acts as a broad-spectrum agonist across all five muscarinic receptor subtypes. Its mechanism of action is fundamentally tied to the canonical G protein signaling pathways: Gq/11 for M1, M3, and M5 receptors, leading to intracellular calcium mobilization, and Gi/o for M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase. The ultimate physiological effect in any given tissue is a composite of the responses mediated by the specific subtypes expressed. The well-characterized action of methacholine, particularly on M3 receptors in airway smooth muscle and M2 receptors on presynaptic neurons, underpins its enduring role as a key diagnostic agent for airway hyperresponsiveness.

References

Methacholine Iodide vs. Methacholine Chloride: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the choice between methacholine iodide and methacholine chloride can be a critical decision in experimental design. While both are potent muscarinic acetylcholine receptor agonists, their differing halide counter-ions can influence their physicochemical properties and, consequently, their suitability for specific research applications. This technical guide provides a comprehensive comparison of the two salts, complete with data, experimental protocols, and key signaling pathway information to inform your selection.

Core Comparison: Iodide vs. Chloride

The primary difference between these two compounds lies in the anion accompanying the active methacholine cation. This seemingly small variation can impact factors such as molecular weight, solubility, and stability. While methacholine chloride is extensively documented and widely used in clinical settings, particularly for bronchial challenge tests, this compound finds its place in specific research contexts.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound and methacholine chloride is essential for laboratory use. The following table summarizes the available quantitative data.

| Property | This compound | Methacholine Chloride |

| Molecular Formula | C₈H₁₈INO₂ | C₈H₁₈ClNO₂ |

| Molecular Weight | 287.14 g/mol [1] | 195.69 g/mol [2] |

| Appearance | White crystalline solid | Colorless or white crystals or a white crystalline powder[3] |

| Solubility | Data not readily available in literature. General principles suggest iodides can sometimes have different solubility profiles than chlorides. | Freely soluble in water, alcohol, and chloroform.[3] Solubility in water at pH 7.4 is >29.4 µg/mL.[2] |

| Stability | No dedicated stability studies are readily available in the public domain. Handling and storage precautions for choline iodide suggest keeping it in a cool, well-ventilated area, away from direct sunlight and ignition sources. | Solutions are more stable at acidic pH (<6) and when refrigerated at 4°C. Buffered solutions, especially at higher pH, are less stable. Solutions in 0.9% sodium chloride show no significant decomposition over 4 months at room temperature or 4°C. |

Mechanism of Action and Signaling Pathways

Both this compound and methacholine chloride function as non-selective muscarinic acetylcholine receptor (mAChR) agonists. Their primary action in respiratory research is the induction of bronchoconstriction through the activation of M3 muscarinic receptors on airway smooth muscle cells.

Upon binding to the M3 receptor, a Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in bronchoconstriction.

Methacholine also acts on M2 muscarinic receptors, which are inhibitory autoreceptors found on presynaptic cholinergic nerve terminals. Activation of M2 receptors inhibits the further release of acetylcholine, serving as a negative feedback mechanism.

Experimental Protocols

While protocols specifically detailing the use of this compound are scarce, the preparation and application in in vitro and in vivo models would likely follow similar principles to those established for methacholine chloride, with adjustments for the difference in molecular weight when preparing molar solutions.

In Vitro Smooth Muscle Contraction Assay

This protocol is adapted from a study using methacholine to induce contraction in primary cultured mouse bronchial smooth muscle cells embedded in a collagen gel.

Objective: To assess the contractile response of airway smooth muscle to methacholine.

Methodology:

-

Cell Culture: Primary bronchial smooth muscle cells (BSMCs) are isolated from mouse trachea and bronchi and cultured.

-

Collagen Gel Preparation: Cultured BSMCs are embedded in a collagen gel matrix.

-

Treatment: Methacholine (iodide or chloride) is added to the culture medium at various concentrations.

-

Data Acquisition: Images of the collagen gels are captured at baseline and after the addition of methacholine.

-

Analysis: The area of the collagen gel is measured over time. A decrease in gel area indicates smooth muscle contraction.

In Vivo Bronchial Challenge Test (Adapted for Research)

The bronchial challenge test, or methacholine challenge, is the gold standard for diagnosing bronchial hyperreactivity. While typically performed in a clinical setting with methacholine chloride, the principles can be adapted for preclinical research in animal models.

Objective: To assess airway hyperresponsiveness in vivo.

Methodology:

-

Animal Preparation: The animal is anesthetized and mechanically ventilated. Baseline lung function parameters, such as lung resistance (RL) or dynamic compliance (Cdyn), are measured.

-

Methacholine Administration: Increasing concentrations of methacholine solution are delivered via nebulization.

-

Data Acquisition: Lung function parameters are continuously monitored after each dose of methacholine.

-

Analysis: The provocative concentration (PC) or dose (PD) of methacholine that causes a predetermined change in lung function (e.g., a 20% fall in FEV1, known as PC20 or PD20) is calculated.

Preparation of Methacholine Solutions:

-

Methacholine chloride powder is reconstituted with 0.9% sodium chloride injection, with or without 0.4% phenol.

-

Serial dilutions are then prepared to achieve the desired concentrations for the challenge.

-

It is crucial to allow refrigerated solutions to warm to room temperature before use to ensure accurate nebulizer output.

Considerations for Researchers

-

Purity and Stability: Methacholine chloride is known to be hygroscopic and solutions can degrade over time, particularly at higher pH and temperatures. While specific stability data for this compound is lacking, it is prudent to handle it with similar care, storing it in a cool, dry place and preparing fresh solutions for experiments whenever possible.

-

Molecular Weight: When preparing molar solutions, the difference in molecular weight between the two salts must be accounted for to ensure equivalent concentrations of the active methacholine cation.

-

Counter-ion Effects: While generally considered inert, the iodide and chloride ions could potentially have minor, independent biological effects in some sensitive experimental systems. This is a theoretical consideration that researchers should be aware of, although significant impacts are unlikely in most standard applications.

-

Data Comparability: Due to the overwhelming prevalence of methacholine chloride in the literature, using this salt will generally allow for easier comparison of results with previously published studies.

Conclusion

Both this compound and methacholine chloride are effective muscarinic agonists for inducing bronchoconstriction in research settings. Methacholine chloride is the more extensively studied and characterized of the two, with well-established protocols and stability data. For researchers requiring consistency with the vast body of existing literature, particularly in the context of airway hyperresponsiveness, methacholine chloride is the recommended choice.

This compound, while less documented, can be a viable alternative, especially in situations where the chloride ion is undesirable or when exploring potential subtle differences in salt properties. In such cases, researchers should take care to account for the difference in molecular weight and handle the compound with the assumption of similar stability and handling requirements to the chloride salt until more specific data becomes available. Ultimately, the choice of methacholine salt should be guided by the specific requirements of the experimental design and the need for comparability with existing data.

References

In Vitro Applications of Methacholine Iodide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine iodide, a synthetic choline ester, serves as a potent parasympathomimetic agent, specifically a non-selective muscarinic receptor agonist.[1][2] Its increased resistance to acetylcholinesterase compared to acetylcholine makes it a stable and reliable tool for in vitro research.[3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the in vitro use of this compound, with a primary focus on its application in respiratory and cellular research.

Methacholine's primary mechanism of action involves the activation of muscarinic acetylcholine receptors (mAChRs), leading to a cascade of intracellular signaling events.[1][3] In airway smooth muscle (ASM), the activation of the M3 subtype of muscarinic receptors is of particular importance, as it initiates bronchoconstriction, a hallmark of its physiological effects. This property has established methacholine as a critical agent in bronchial challenge tests for the diagnosis of airway hyperresponsiveness (AHR) in clinical settings.

Core Mechanism of Action and Signaling Pathways

This compound exerts its effects by mimicking the action of acetylcholine on muscarinic receptors. The binding of methacholine, particularly to the Gq-coupled M3 receptors prevalent in airway smooth muscle, triggers a well-defined signaling cascade.

Upon receptor activation, the associated G protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+). This elevation in cytosolic Ca2+ is the pivotal event leading to the contraction of smooth muscle cells.

In addition to this primary pathway, in vitro studies have revealed other signaling molecules involved in methacholine's effects. For instance, in human upper airway mucosa, methacholine-induced ciliostimulation involves both prostaglandin and nitric oxide (NO) as second messengers, with the activation of a cGMP-dependent kinase.

In Vitro Experimental Models

A variety of in vitro models are employed to investigate the effects of this compound. The choice of model depends on the specific research question, ranging from tissue-level responses to cellular and molecular mechanisms.

-

Isolated Airway Smooth Muscle Preparations: Human bronchiolar strips, bovine tracheal smooth muscle, and guinea pig tracheal rings are commonly used to study the contractile responses to methacholine. These tissue preparations maintain the complex interactions between different cell types and the extracellular matrix.

-

Cell Culture: Primary cultures of human or animal airway smooth muscle cells allow for the detailed investigation of intracellular signaling pathways and phenotypic changes in response to prolonged methacholine exposure. Endothelial cell cultures are also utilized to study the vascular effects of methacholine.

-

Tissue Explants: Human adenoid explants have been used to study the effects of methacholine on ciliary beat frequency, providing insights into its role in mucociliary clearance.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative data from various in vitro studies using methacholine. These values can vary depending on the specific tissue, species, and experimental conditions.

| Parameter | Agonist | Tissue/Cell Type | Value | Reference |

| pD2 | Methacholine | Human Bronchiolar Strips | 6.18 | |

| Histamine | Human Bronchiolar Strips | 5.87 | ||

| Leukotriene C4 | Human Bronchiolar Strips | 8.01 | ||

| EC50 | Methacholine (for Ca2+ mobilization) | Rat Parotid Acinar Cells | 80 nmol/L | |

| Methacholine (for K+ efflux) | Rat Parotid Acinar Cells | 200 nmol/L |

pD2 is the negative logarithm of the EC50 value.

Detailed Experimental Protocols

Isometric Contraction of Airway Smooth Muscle

This protocol is adapted from studies on bovine tracheal smooth muscle.

Materials:

-

Bovine tracheae

-

Krebs-Henseleit (KH) buffer (composition in mM: 117.5 NaCl, 5.60 KCl, 1.18 MgSO4, 2.50 CaCl2, 1.28 NaH2PO4, 25.00 NaHCO3, 5.50 glucose)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Obtain fresh bovine tracheae from a local abattoir and transport them to the laboratory in cold KH buffer.

-

Dissect the smooth muscle layer from the trachea, removing connective tissue and epithelium.

-

Cut the muscle into strips of approximately 2x10 mm.

-

Suspend the muscle strips in organ baths containing KH buffer maintained at 37°C and continuously gassed with carbogen.

-

Connect the strips to isometric force transducers and apply a resting tension of 1 gram.

-

Allow the tissues to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

-

Construct a cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Record the contractile response at each concentration until a plateau is reached.

-

Wash the tissues with fresh KH buffer to return to baseline tension.

Intracellular Calcium Measurement in Cultured Cells

This protocol is a general guide for measuring changes in intracellular calcium in response to methacholine in cultured cells, such as rat parotid acinar cells.

Materials:

-

Cultured cells (e.g., rat parotid acinar cells)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Quin-2)

-

Balanced salt solution (BSS)

-

This compound stock solution

-

Fluorescence spectrophotometer or imaging system

Procedure:

-

Culture the cells to an appropriate confluency on glass coverslips.

-

Load the cells with a fluorescent Ca2+ indicator by incubating them with the dye in BSS for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with fresh BSS to remove any extracellular dye.

-

Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette in a spectrophotometer.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells by adding this compound at the desired concentration.

-

Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular Ca2+ concentration.

-

Calibrate the fluorescence signal to absolute Ca2+ concentrations if required, using ionophores and solutions with known Ca2+ concentrations.

Conclusion

This compound remains an indispensable tool for the in vitro investigation of muscarinic receptor pharmacology, particularly in the context of airway physiology and pathophysiology. The experimental models and protocols outlined in this guide provide a framework for researchers to explore the intricate signaling pathways and cellular responses elicited by this potent agonist. A thorough understanding of these in vitro systems is crucial for advancing our knowledge of respiratory diseases and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to Methacholine Iodide: Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methacholine iodide, with a primary focus on its solubility and stability in various solution-based systems. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical applications utilizing this compound. While much of the available literature focuses on the more commonly used methacholine chloride, this guide synthesizes the available information for this compound and draws relevant comparisons with its chloride counterpart to provide a thorough understanding.

Core Physicochemical Properties

This compound, systematically named 2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium iodide, is a quaternary ammonium salt. The biological activity resides in the methacholine cation, which is a synthetic choline ester and a non-selective muscarinic receptor agonist.

| Property | Value |

| Molecular Formula | C₈H₁₈INO₂ |

| Molecular Weight | 287.14 g/mol |

| CAS Number | 625-19-4 |

| Appearance | White to off-white crystalline solid |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the properties of similar quaternary ammonium salts and the available information for methacholine chloride, a qualitative and extrapolated solubility profile can be established. Methacholine chloride is described as being "very soluble in water". Given the ionic nature of this compound, it is expected to exhibit high solubility in polar solvents like water.

Table 1: Solubility of Methacholine Salts

| Solvent | This compound | Methacholine Chloride |

| Water | Expected to be highly soluble | Very soluble (>29.4 µg/mL at pH 7.4)[1] |

| Ethanol | Expected to be soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not readily available |

Note: The solubility of methacholine chloride in water is noted as being high, though precise quantitative values at different temperatures are not consistently reported across all sources. Researchers should determine the solubility for their specific application and conditions empirically.

Stability in Solution

The stability of methacholine in aqueous solutions is a critical factor for its storage and use, particularly in clinical settings such as the methacholine challenge test. The primary degradation pathway for methacholine is hydrolysis of the ester linkage, yielding β-methylcholine and acetic acid. The rate of this hydrolysis is significantly influenced by pH, temperature, and the composition of the diluent.

Effect of pH

The stability of the methacholine cation is highly dependent on the pH of the solution. Acidic conditions favor stability, while alkaline conditions promote rapid hydrolysis.

-

Acidic to Neutral pH (below 6): Methacholine solutions are relatively stable. The pH of methacholine dissolved in normal saline is typically weakly to moderately acidic, which contributes to its stability[2].

-

Alkaline pH (above 6): The rate of hydrolysis increases significantly. Solutions prepared in buffered diluents with a pH greater than 6, such as bicarbonate buffer, show rapid decomposition[3]. For instance, at pH 9, a significant percentage of methacholine can degrade within a week at room temperature[3].

Effect of Temperature

As with most chemical reactions, the hydrolysis of methacholine is accelerated at higher temperatures.

-

Refrigerated Storage (2-8 °C): This is the recommended storage condition for methacholine solutions to minimize degradation. Solutions of methacholine chloride (≥0.125 mg/mL) in saline are reported to be stable for up to 3 months when refrigerated[4].

-

Room Temperature: Storage at room temperature leads to a faster loss of potency, especially for lower concentration solutions which tend to be less acidic.

-

Frozen Storage: Freezing methacholine solutions in unit-dose syringes has been shown to extend their stability for several months.

Effect of Diluent

The choice of diluent has a significant impact on the stability of methacholine solutions.

-

Normal Saline (0.9% NaCl): This is a commonly used and recommended diluent. The resulting solution is slightly acidic, which helps to stabilize the methacholine.

-

Buffered Solutions: The use of buffered solutions, especially those with a pH above 6, is not recommended as they can accelerate hydrolysis.

Table 2: Stability of Methacholine Chloride Solutions

| Condition | Observation | Reference |

| pH > 6 | Rapid decomposition via hydrolysis. | |

| Storage at 4°C (in saline) | Solutions (≥0.125 mg/mL) are stable for up to 3 months. | |

| Room Temperature Storage | Lower concentrations lose potency faster. | |

| Buffered Diluents (pH > 6) | Not recommended due to accelerated degradation. | |

| Unbuffered Solutions (30°C) | Remained unchanged over a 40-day period. | |

| Buffered Solutions (pH 7.4, 30°C) | Degraded by up to 5.5% over a 40-day period. | |

| Buffered Solutions (pH 7.4, 40°C) | Degraded by up to 10% over a 40-day period. |

While this data is for methacholine chloride, the stability of the methacholine cation is the determining factor, and thus, these findings are highly relevant for solutions of this compound.

Signaling Pathway of Methacholine

Methacholine exerts its physiological effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). In the context of airway smooth muscle, the primary receptor subtype involved in bronchoconstriction is the M3 muscarinic receptor.

Activation of the M3 receptor by methacholine initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and the increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Experimental Protocols

The following protocols are based on established guidelines for the preparation of methacholine solutions for the methacholine challenge test, a common clinical application. These protocols, while specifying methacholine chloride, are directly applicable to this compound with appropriate molecular weight adjustments for concentration calculations.

Preparation of Methacholine Stock Solution and Dilutions

This protocol describes the serial dilution of a methacholine stock solution for use in a methacholine challenge test. Aseptic technique should be maintained throughout the procedure.

Materials:

-

This compound powder

-

Sterile 0.9% sodium chloride solution

-

Sterile vials

-

Sterile syringes and needles

-

Calibrated balance

Procedure:

-

Stock Solution Preparation:

-

Using aseptic technique, dissolve a pre-weighed amount of this compound powder in a specific volume of sterile 0.9% sodium chloride to achieve the desired stock concentration (e.g., 16 mg/mL). Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution using sterile 0.9% sodium chloride to obtain the required range of concentrations for the challenge test (e.g., 8 mg/mL, 4 mg/mL, 2 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL, 0.125 mg/mL, 0.0625 mg/mL).

-

-

Labeling and Storage:

-

Clearly label each vial with the methacholine concentration, date of preparation, and expiration date.

-

Store the prepared solutions in a refrigerator at 2-8°C.

-

Stability Testing Protocol Outline

To empirically determine the stability of a this compound solution under specific conditions, the following experimental outline can be followed.

Objective: To quantify the degradation of this compound in a specific solvent at various temperatures over time.

Materials:

-

Prepared this compound solution of known concentration

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

UV detector

-

Temperature-controlled storage units (refrigerator, incubator)

-

pH meter

Procedure:

-

Sample Preparation: Prepare a batch of the this compound solution to be tested.

-

Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of methacholine. Measure and record the initial pH.

-

Storage: Aliquot the remaining solution into multiple sealed vials and store them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), retrieve vials from each storage condition.

-

Analysis: Allow the samples to equilibrate to room temperature. Analyze the concentration of methacholine in each sample using the same HPLC method. Measure and record the pH.

-

Data Analysis: Calculate the percentage of methacholine remaining at each time point relative to the initial concentration. Plot the percentage of remaining methacholine against time for each storage condition to determine the degradation kinetics.

Conclusion

This compound is a valuable research tool and diagnostic agent. While specific quantitative data on its solubility is limited, it is expected to be highly soluble in water and other polar solvents. The stability of this compound in solution is critically dependent on pH and temperature, with optimal stability observed in acidic, refrigerated conditions. The degradation pathway primarily involves hydrolysis of the ester linkage. The provided experimental protocols and signaling pathway information offer a solid foundation for the effective and safe use of this compound in research and clinical applications. It is recommended that for any new formulation or application, solubility and stability studies be conducted to ensure accuracy and efficacy.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

Cellular Response to Methacholine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular and molecular responses initiated by methacholine iodide exposure. Methacholine, a synthetic choline ester, serves as a potent, non-selective muscarinic receptor agonist, making it an invaluable tool in respiratory research and as a diagnostic agent for bronchial hyperreactivity.[1][2] This document details the underlying signaling cascades, presents quantitative data from key studies, and outlines detailed experimental protocols for investigating the effects of methacholine.

Mechanism of Action and Signaling Pathways

Methacholine exerts its physiological effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[3][4] While it can act on all subtypes of muscarinic receptors, its effects on airway smooth muscle are predominantly mediated by the M2 and M3 subtypes.[5]

-

M3 Receptor Activation and Bronchoconstriction: The binding of methacholine to M3 receptors on airway smooth muscle cells is the primary driver of bronchoconstriction. This activation triggers a signaling cascade initiated by the Gq alpha subunit of the associated G-protein. The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical event that leads to the contraction of smooth muscle cells and subsequent narrowing of the airways.

-

M2 Receptor and Neuromodulation: M2 receptors are also present on presynaptic nerve terminals in the airways. Their activation by methacholine leads to the inhibition of further acetylcholine release, functioning as a negative feedback mechanism.

The following diagram illustrates the primary signaling pathway initiated by methacholine binding to the M3 muscarinic receptor.

Quantitative Data on Cellular Responses

The cellular response to methacholine is dose-dependent and can be quantified through various experimental parameters. The following tables summarize key quantitative data from published studies.

Table 1: Dose-Response and Potency (EC50 / pD2)

| Cell/Tissue Type | Parameter | Value | Species | Reference |

| Rat Parotid Acinar Cells | EC50 (Ca2+ mobilization) | 80 nmol/L | Rat | |

| Rat Parotid Acinar Cells | EC50 (K+ efflux) | 200 nmol/L | Rat | |

| Human Tracheal Smooth Muscle | pD2 | 6.75 ± 0.02 | Human | |

| Mouse Lung Slices | EC50 | Varies by experimental condition | Mouse | |

| Guinea Pig Tracheal Smooth Muscle | EC50 | Significantly increased in the presence of atropine | Guinea Pig |

Table 2: Receptor Binding Affinity (Ki / KA)

| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |

| Presynaptic Muscarinic Receptors | (+)-methacholine | KA | 2.5 µM | Rat | |

| Presynaptic Muscarinic Receptors | (+/-)-methacholine | KA | 4 µM | Rat | |

| Presynaptic Muscarinic Receptors | (-)-methacholine | KA | 440 µM | Rat | |

| Human Tracheal Smooth Muscle | Methacholine | pKi | Two-site model with lower affinity than functional response | Human |

Table 3: Provocative Concentration/Dose (PC20 / PD20) in Bronchial Challenge Tests

| Subject Group | Parameter | Value | Notes | Reference |

| Normal Human Subjects | PC20 | > 16 mg/mL | A negative result in a methacholine challenge test is highly indicative of the absence of asthma. | |

| Borderline Hyperreactivity | PC20 | 4.0 - 16 mg/mL | ||

| Mild Hyperreactivity | PC20 | 1.0 - 4.0 mg/mL | ||

| Moderate to Severe Hyperreactivity | PC20 | < 1.0 mg/mL | ||

| Asthmatic Patients | PD20 | Mean of 13.9 µg at baseline in one study | The provocative dose causing a 20% fall in FEV1. |

Experimental Protocols

In Vitro Methacholine Challenge in Tracheal Smooth Muscle

This protocol describes the assessment of tracheal smooth muscle contractility in response to methacholine.

1. Tissue Preparation:

- Euthanize the animal (e.g., guinea pig, mouse) via an approved method.

- Carefully excise the trachea and place it in a petri dish containing Krebs-Henseleit buffer.

- Clean the trachea of adhering connective tissue and cut it into rings of approximately 2-3 mm in width.

- Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

2. Isometric Tension Recording:

- Connect one end of the tracheal ring to a fixed support and the other end to an isometric force transducer.

- Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

3. Cumulative Concentration-Response Curve:

- After equilibration, add methacholine to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10^-9 M to 10^-3 M).

- Allow the tissue to reach a stable contraction at each concentration before adding the next.

- Record the isometric tension continuously.

4. Data Analysis:

- Express the contractile response as a percentage of the maximum contraction induced by a high concentration of methacholine or another agonist like potassium chloride.

- Plot the concentration-response curve and calculate the EC50 (the concentration of methacholine that produces 50% of the maximal response) and the maximum response (Emax).

In Vivo Methacholine Challenge Test in Mice

This protocol outlines a common procedure for assessing airway hyperresponsiveness in a murine model.

1. Animal Preparation:

- Anesthetize the mouse with an appropriate anesthetic (e.g., a mixture of xylazine and ketamine).

- Tracheostomize the animal and connect it to a small animal ventilator.

- Place the mouse in a whole-body plethysmograph to measure changes in lung mechanics.

2. Baseline Measurements:

- Ventilate the mouse with a standardized tidal volume and frequency.

- Measure baseline airway resistance (Raw) or other parameters of lung function.

3. Methacholine Administration:

- Expose the mouse to an aerosolized saline solution as a control.

- Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0.1 to 30 mg/mL) for a fixed duration (e.g., 90 seconds).

- Measure lung mechanics after each dose.

4. Data Analysis:

- Calculate the percentage change from baseline for each parameter of lung function at each methacholine concentration.

- Determine the provocative concentration (PC200) that causes a 200% increase in airway resistance.

The following diagram illustrates a generalized workflow for an in vivo methacholine challenge test.

Calcium Imaging

This protocol describes the measurement of intracellular calcium mobilization in response to methacholine.

1. Cell Preparation and Dye Loading:

- Culture cells (e.g., airway smooth muscle cells, SH-SY5Y neuroblastoma cells) on glass coverslips.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for a specified time and temperature.

- Wash the cells to remove excess dye.

2. Imaging Setup:

- Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

- Continuously perfuse the cells with a physiological salt solution.

3. Methacholine Stimulation and Image Acquisition:

- Obtain a baseline fluorescence reading.

- Switch the perfusion solution to one containing a known concentration of methacholine.

- Acquire fluorescence images at regular intervals to capture the change in intracellular calcium concentration.

4. Data Analysis:

- Calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes like Fluo-4).

- Plot the change in intracellular calcium concentration over time.

Cellular Effects Beyond Bronchoconstriction

While the primary focus of methacholine research is often on airway smooth muscle, its effects extend to other cell types and processes:

-

Glandular Secretion: Methacholine stimulates secretion from salivary, lacrimal, and bronchial glands.

-

Cardiovascular System: It can induce bradycardia (decreased heart rate) and hypotension (decreased blood pressure).

-

Gastrointestinal System: Methacholine increases intestinal motility and secretion.

-

Inflammatory Cells: Some studies have investigated the effect of methacholine challenge on the cellular composition of induced sputum in asthmatics, though one study found no significant alteration in inflammatory cell counts one hour post-challenge. Another study noted transcriptional changes in blood eosinophils after methacholine inhalation in asthmatics.

Conclusion

This compound is a critical pharmacological tool for probing the function of the parasympathetic nervous system and for the diagnosis and study of airway hyperreactivity. A thorough understanding of its mechanism of action, the downstream signaling pathways it activates, and the quantitative aspects of the cellular response is essential for researchers and drug development professionals in the respiratory field. The experimental protocols outlined in this guide provide a foundation for the consistent and reproducible investigation of methacholine's effects at the cellular and organismal levels.

References

A Technical Guide to Methacholine Iodide-Induced Bronchoconstriction in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of methacholine iodide to induce bronchoconstriction in preclinical animal models, a critical component in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines the pharmacology of methacholine, detailed experimental protocols for its administration, and methods for assessing airway hyperresponsiveness.

Introduction: The Role of Methacholine in Respiratory Research

Methacholine, a synthetic choline ester, is a parasympathomimetic bronchoconstrictor agent that acts as a non-specific cholinergic agonist.[1] It preferentially stimulates muscarinic receptors in the airways, leading to smooth muscle contraction and a narrowing of the airways.[2][3] This response mimics aspects of an asthmatic attack, making methacholine a valuable tool for inducing and measuring airway hyperresponsiveness (AHR), a key characteristic of asthma.[4][5] Animal models are indispensable for investigating the pathogenic mechanisms of asthma and for the development of new treatments.

Pharmacology and Signaling Pathway

Methacholine induces bronchoconstriction by activating M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. This activation initiates a downstream signaling cascade. The M3 receptor is coupled to a Gq protein, which, when activated, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the contraction of the airway smooth muscle and bronchoconstriction.

Experimental Protocols

The induction of bronchoconstriction using methacholine can be achieved through various routes of administration, with aerosol inhalation and intravenous injection being the most common. The choice of method depends on the specific research question, the animal model, and the available equipment.

General Workflow for Methacholine Challenge

A typical experimental workflow for a methacholine challenge test involves several key steps, from animal preparation to data analysis.

Detailed Methodology: Aerosolized Methacholine Challenge in Mice

This protocol is adapted from studies investigating airway hyperresponsiveness in mouse models of allergic asthma.

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with an intraperitoneal injection of pentobarbital).

-

For invasive measurements, perform a tracheotomy and intubate the mouse with a cannula.

-

Connect the animal to a ventilator and a system for measuring respiratory mechanics (e.g., a forced oscillation setup or a plethysmograph).

-

-

Baseline Measurement:

-

Allow the animal to stabilize on the ventilator.

-

Measure baseline airway resistance and dynamic compliance.

-

-

Methacholine Administration:

-

Prepare serial dilutions of methacholine chloride in phosphate-buffered saline (PBS), with concentrations typically ranging from 0.1 to 50 mg/mL.

-

Aerosolize PBS (as a control) for a set duration (e.g., 3 minutes) using an ultrasonic or jet nebulizer connected to the ventilator circuit.

-

Measure airway responsiveness.

-

Administer increasing concentrations of aerosolized methacholine for the same duration, followed by measurements of airway function after each dose.

-

-

Measurement of Airway Response:

-

Record changes in airway resistance (Raw), tissue damping (G), and tissue elastance (H) or other relevant parameters for a few minutes after each methacholine dose.

-

-

Data Analysis:

-

Plot the dose-response curve for the change in airway resistance against the methacholine concentration.

-

Calculate the provocative concentration (PC200 or PC20), which is the concentration of methacholine that causes a 200% increase in airway resistance or a 20% fall in FEV1, respectively.

-

Detailed Methodology: Intravenous Methacholine Challenge in Rats

This protocol is based on studies comparing the effects of intravenous versus aerosolized methacholine delivery.

-

Animal Preparation:

-

Anesthetize the rat (e.g., with an appropriate anesthetic agent).

-

Perform a tracheotomy and intubate the animal.

-

Insert a catheter into the jugular or femoral vein for intravenous administration.

-

Connect the animal to a ventilator and a system for measuring respiratory mechanics.

-

-

Baseline Measurement:

-

Record baseline pulmonary input impedance (ZL) or other respiratory parameters.

-

-

Methacholine Administration:

-

Prepare solutions of methacholine in saline at various concentrations.

-

Infuse doubling concentrations of methacholine, for example, from 1 to 16 µg/kg/min, for a set duration (e.g., 5 minutes per dose).

-

-

Measurement of Airway Response:

-

Continuously measure changes in airway resistance (Raw) and other parameters of the lung mechanics model during and after each infusion.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage change in airway resistance against the infused methacholine dose.

-

Quantitative Data on Methacholine Administration

The following tables summarize typical methacholine doses and administration parameters used in various animal models. It is important to note that the optimal dose and administration route can vary depending on the animal strain, age, and the specific experimental conditions.

Table 1: Aerosolized Methacholine Administration

| Animal Model | Methacholine Concentration | Nebulization Time | Key Findings | Reference |

| Mouse (BALB/c) | 3 to 50 mg/mL | 3 min per dose | Sensitized and challenged mice showed significantly increased airway responsiveness. | |

| Rat (Wistar) | 0.5 to 4.0 mg/mL | 2 min per dose | Dose-dependent increases in airway resistance and functional residual capacity. | |

| Rat (Sprague-Dawley) | 1 to 16 mg/mL | Not specified | Dose-dependent increases in airway resistance, parenchymal damping, and elastance. | |

| Sheep | 100 mg/mL | 5-7 breaths | Increased trachealis tension by 58% and airways resistance by 183%. |

Table 2: Intravenous Methacholine Administration

| Animal Model | Methacholine Dose/Concentration | Administration Method | Key Findings | Reference |

| Mouse (BALB/c) | 32, 64, 96, and 128 µg/kg | 2 min infusion | Bolus injection produced a greater bronchoconstrictive response compared to continuous infusion. | |

| Mouse (BALB/c) | 6 to 48 µ g/min/kg | 5 min constant infusion | Induced a predominantly airway response with no evidence of airway closure. | |

| Rat (Sprague-Dawley) | 1 to 16 µg/kg/min | Infusion | Dose-dependent increases in airway resistance and parenchymal damping. | |

| Sheep | 0.5 to 10.0 µg/mL | Intra-arterial (bronchial artery) | Dose-dependent bronchoconstriction and contraction of the tracheal segment. |

Table 3: Species-Specific Responsiveness to Inhaled Methacholine

| Animal Species | Relative Responsiveness | ED200 (approx. µg/kg inhaled) | Reference |

| Guinea Pig | Most responsive | 1.6 | |

| Hamster | Less responsive | 11-fold less than guinea pig | |

| Mouse | Less responsive | Variable by strain | |

| Rat | Least responsive | up to 1,395-fold less than guinea pig |

Measurement of Bronchoconstriction

Several techniques are available to assess the degree of bronchoconstriction in animal models.

-

Invasive Measurement of Pulmonary Mechanics: This is considered the gold standard and involves the use of a forced oscillation technique or a plethysmograph in anesthetized, tracheostomized, and mechanically ventilated animals. It provides detailed measurements of lung resistance and dynamic compliance.

-

Non-invasive Plethysmography: This method, often using whole-body plethysmography, measures changes in breathing patterns in conscious, unrestrained animals. The primary parameter measured is the enhanced pause (Penh), which is an index of airway obstruction.

-

In Vitro Tracheal Smooth Muscle Reactivity: This involves isolating the trachea and measuring its contractile response to methacholine in an organ bath.

Conclusion

This compound is a fundamental tool in respiratory research for inducing and quantifying airway hyperresponsiveness in animal models. A thorough understanding of the appropriate administration protocols, dosages for different species, and methods for measuring bronchoconstriction is essential for obtaining reliable and reproducible data. This guide provides a comprehensive overview to aid researchers in designing and executing robust preclinical studies of respiratory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]

- 5. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Standard Operating Procedure for Methacholine Provocation Test: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The methacholine provocation test, also known as the methacholine challenge test, is a highly sensitive method for assessing airway hyperresponsiveness (AHR), a key characteristic of asthma.[1] This bronchoprovocation technique is primarily utilized in clinical and research settings to aid in the diagnosis of asthma, particularly when baseline spirometry results are normal despite a clinical suspicion of the disease.[1][2] Methacholine, a cholinergic agonist and derivative of acetylcholine, induces bronchoconstriction by directly stimulating smooth muscle receptors in the airways.[1] The test involves the stepwise administration of increasing doses of aerosolized methacholine, followed by spirometric measurements of lung function, specifically the forced expiratory volume in one second (FEV1).[1] A positive test, indicated by a significant drop in FEV1 at a specific methacholine concentration, suggests the presence of AHR.